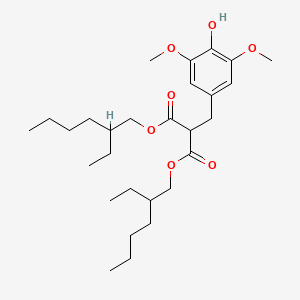

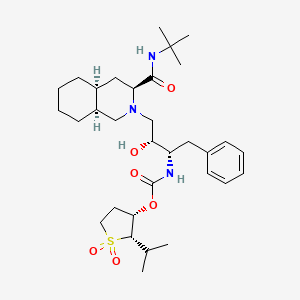

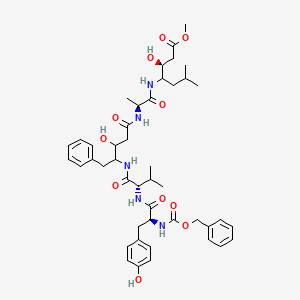

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid), is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Pepstatin A was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency and has become a valuable research tool and a common constituent of protease inhibitor cocktails .

準備方法

Pepstatin A is typically prepared from microbial sources. The compound is only sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution . Industrial production methods involve the fermentation of Actinomyces species, followed by extraction and purification processes .

化学反応の分析

Pepstatin A undergoes various chemical reactions, including:

Oxidation: Pepstatin A can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

Reduction: Reduction reactions can modify the peptide bonds within Pepstatin A, potentially altering its inhibitory activity.

Substitution: Substitution reactions can occur at the amino acid residues, leading to derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pepstatin A has a wide range of scientific research applications:

Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.

Biology: Employed in cell signaling studies to understand the role of proteases in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and Alzheimer’s disease.

Industry: Utilized in the production of protease inhibitor cocktails for research and diagnostic purposes

作用機序

Pepstatin A exerts its effects by forming a 1:1 complex with aspartyl proteases, such as pepsin, renin, and cathepsin D . This complex formation inhibits the protease activity by blocking the active site of the enzyme. The inhibition mechanism involves the interaction of Pepstatin A with the catalytic aspartate residues in the protease, preventing substrate binding and subsequent proteolysis .

類似化合物との比較

Pepstatin A is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:

Bestatin: An inhibitor of aminopeptidases.

E-64: A cysteine protease inhibitor.

AEBSF: A serine protease inhibitor.

Leupeptin: A broad-spectrum protease inhibitor.

Compared to these inhibitors, Pepstatin A is highly selective for aspartyl proteases and does not inhibit thiol proteases, neutral proteases, or serine proteases .

特性

CAS番号 |

145031-49-8 |

|---|---|

分子式 |

C45H61N5O11 |

分子量 |

848.0 g/mol |

IUPAC名 |

methyl (3S)-3-hydroxy-4-[[(2S)-2-[[3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-5-phenylpentanoyl]amino]propanoyl]amino]-6-methylheptanoate |

InChI |

InChI=1S/C45H61N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h7-20,27-29,34-38,41,51-53H,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1 |

InChIキー |

XVLDWWHPKZNIEX-LEPHUZGGSA-N |

異性体SMILES |

C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |

正規SMILES |

CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)